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Introduction

Kefiran, a water-soluble exopolysaccharide produced by the microorganisms in kefir grains,

has garnered significant attention for its application in biodegradable and edible films for food

packaging.[1] Composed of approximately equal amounts of D-glucose and D-galactose, this

biopolymer exhibits several desirable properties, including biocompatibility, biodegradability,

and non-toxicity.[2][3][4] Kefiran's inherent film-forming ability, coupled with its potential

antimicrobial and antioxidant properties, positions it as a promising alternative to conventional

synthetic packaging materials.[5][6] These films can act as a barrier to moisture and gases,

prevent microbial growth, and carry functional ingredients, thereby extending the shelf-life and

maintaining the quality of food products.[4][7]

The development of kefiran-based films often involves the incorporation of plasticizers, such

as glycerol or sorbitol, to overcome the native brittleness of the polysaccharide and improve

flexibility.[3][7][8] Furthermore, the functional properties of these films can be enhanced by

integrating bioactive compounds like plant extracts or essential oils, creating active packaging

systems that contribute to food preservation.[9]
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The functional properties of kefiran films are highly dependent on their formulation, particularly

the concentration of kefiran, the type and amount of plasticizer, and the incorporation of other

active compounds.

Table 1: Mechanical Properties of Kefiran-Based Edible Films
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Formulation
Details

Tensile
Strength (TS)
(MPa)

Elongation at
Break (EB) (%)

Key
Observations

Source(s)

Kefiran

(unplasticized)
High Low

Films are brittle

and rigid.
[4]

Kefiran +

Glycerol (15%

w/w)

Decreased from

unplasticized
Increased

Glycerol acts as

a plasticizer,

increasing

flexibility.

[7]

Kefiran +

Glycerol (35%

w/w)

Further

decreased

Further

increased

Higher glycerol

content

enhances chain

mobility and

extensibility.

[7]

Kefiran (various

extraction

conditions)

5.45 - 14.13 65.85 - 168.85

Extraction

parameters

significantly

affect the final

mechanical

properties of the

films.

[2]

Kefiran (3%) +

Grape Pomace

Extract (1.5%)

Increased Increased

Grape pomace

extract exhibited

a plasticizing

effect.

[9]

Kefiran + Whey

Protein Isolate
Decreased Increased

The addition of

WPI improved

the protein

network,

impacting

mechanical

behavior.

[10]
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Table 2: Barrier and Physicochemical Properties of Kefiran-Based Edible Films

Formulation
Details

Water Vapor
Permeability
(WVP)
(g/m·s·Pa)

Solubility in
Water

Antimicrobial/
Antioxidant
Activity

Source(s)

Kefiran (various

extraction

conditions)

0.93 - 4.38 x

10⁻¹¹

Higher with more

aggressive

extraction

conditions (high

temp/long time).

Kefiran itself has

some

antimicrobial

activity due to

lactic and acetic

acids.

[2]

Kefiran +

Glycerol (25

g/100g )

4.09 x 10⁻¹¹

(optimum value)

Increases with

plasticizer

content due to

the hydrophilic

nature of

glycerol.

Not specified. [4][7]

Kefiran (3%) +

Grape Pomace

Extract (0.5%)

5.22

(g·mm/m²·d·kPa)

Not significantly

affected.

Showed activity

against Listeria

monocytogenes

and increased

antioxidant

activity.

[9][11]

Kefiran (3%) +

Grape Pomace

Extract (1.5%)

8.62

(g·mm/m²·d·kPa)

Not significantly

affected.

Increased

antioxidant

activity.

[9][11]

Kefiran + Grape

Seed Extract

(GEE)

Not specified Not specified

Effective against

E. coli, S.

aureus, and P.

aeruginosa.

Showed high

antioxidant

activity.
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Experimental Protocols
Protocol 1: Preparation of Kefiran Edible Films (Solvent
Casting Method)
This protocol describes a general method for preparing kefiran-based edible films.

Materials:

Kefiran powder

Distilled water

Glycerol (or other plasticizer)

Bioactive compounds (e.g., plant extracts, essential oils) (optional)

Magnetic stirrer with hot plate

Beakers

Petri dishes or Teflon plates

Drying oven or controlled environment chamber

Procedure:

Dissolution: Prepare a kefiran solution (e.g., 1-3% w/v) by dissolving the required amount of

kefiran powder in distilled water. Heat the solution to approximately 80°C under constant

stirring until the powder is fully dissolved.[12]

Plasticizer Addition: Add a plasticizer, such as glycerol, to the solution. The concentration is

typically calculated based on the dry weight of the kefiran (e.g., 7.5% to 35% w/w).[2][7] Stir

until the glycerol is homogeneously mixed.

Incorporation of Actives (Optional): If creating an active film, add the desired bioactive

compound (e.g., grape pomace extract at 0.5-1.5%) to the film-forming solution and stir until

fully dispersed.[9]
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Degassing: Cool the solution slightly and, if necessary, place it in a vacuum desiccator or use

a sonicator bath to remove any air bubbles, which can cause defects in the film.

Casting: Pour a specific volume of the film-forming solution onto a level casting surface, such

as a glass Petri dish or a Teflon plate, to ensure uniform thickness.[13]

Drying: Dry the cast solution in an oven or a controlled environment chamber at a specific

temperature (e.g., 45°C) until the solvent has completely evaporated and a solid film is

formed.[13]

Conditioning: Carefully peel the film from the casting surface and store it in a desiccator with

a controlled relative humidity (e.g., 50% RH) for at least 48 hours before characterization to

standardize the moisture content.

Protocol 2: Characterization of Mechanical Properties
This protocol is based on the ASTM D882 standard method for measuring the tensile

properties of thin plastic sheeting.[14][15]

Equipment:

Universal Testing Machine (UTM) or Texture Analyzer with tensile grips[16]

Calipers or micrometer

Scissors or film cutter

Procedure:

Sample Preparation: Cut the conditioned films into rectangular strips of specific dimensions

(e.g., 25 mm width x 125 mm length).[15]

Thickness Measurement: Measure the thickness of each strip at several points along its

length using a micrometer and calculate the average.

Instrument Setup: Set the initial grip separation on the UTM (e.g., 100 mm) and the

crosshead speed (e.g., 50 mm/min).[15]
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Measurement: Mount a film strip securely between the grips. Start the test, pulling the film at

the set speed until it breaks. The instrument will record the force and elongation throughout

the test.

Data Analysis: From the resulting stress-strain curve, calculate the Tensile Strength (TS) as

the maximum stress the film can withstand and the Elongation at Break (EB) as the

percentage change in length at the point of fracture.[17] At least three replicates should be

tested for each film formulation.

Protocol 3: Determination of Water Vapor Permeability
(WVP)
This protocol is adapted from the ASTM E96/E96M gravimetric method.[18]

Equipment:

Permeability cups (e.g., Payne permeability cups)

Analytical balance (accurate to 0.0001 g)

Desiccator containing a saturated salt solution (to maintain a specific relative humidity, RH)

or silica gel (for 0% RH)

Circular film cutter

Sealing material (e.g., silicone sealant or wax)

Procedure:

Sample Preparation: Cut circular film samples that are slightly larger than the opening of the

permeability cups. Measure the thickness of each sample.

Cup Preparation: Place 10-15 mL of distilled water inside the permeability cup to maintain

100% RH.

Assembly: Place the film sample over the cup's opening, ensuring it is flat and wrinkle-free.

Seal the film to the cup's rim using sealant to prevent any vapor leakage.
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Equilibration: Place the assembled cups in a desiccator with a controlled RH (e.g., 50% RH

using a saturated magnesium nitrate solution) and temperature.

Measurement: Weigh the cups at regular intervals (e.g., every 1-2 hours) over a period of 24

hours. Record the weight change over time.

Calculation: Plot the weight loss versus time. The slope of the linear portion of this graph

represents the water vapor transmission rate (WVTR). Calculate the WVP using the following

formula, taking into account the film thickness, the area of the film exposed, and the water

vapor partial pressure difference across the film.[18][19]
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Caption: Experimental workflow for developing and testing kefiran-based edible films.
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Formulation-Property Relationships
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Caption: Logical relationships between formulation components and final film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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